Product packaging for Dimethyl phosphorothioate(Cat. No.:CAS No. 1112-38-5)

Dimethyl phosphorothioate

Cat. No.: B072743
CAS No.: 1112-38-5
M. Wt: 142.12 g/mol
InChI Key: WWJJVKAEQGGYHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl thiophosphate is a key organophosphorus compound of significant interest in chemical research and development. Its primary value lies in its role as a versatile chemical intermediate and a crucial reference standard. In synthetic chemistry, it serves as a fundamental building block for the preparation of more complex organophosphate esters, ligands, and thiophosphate analogs, enabling studies on structure-activity relationships. For analytical chemists and toxicologists, dimethyl thiophosphate is an essential biomarker and reference material for monitoring environmental exposure to organophosphate pesticides (e.g., dimethoate, omethoate) through urine analysis, providing critical data for environmental fate and human biomonitoring studies. Its mechanism of action, when studied as a metabolite, involves the inhibition of acetylcholinesterase, which is central to the toxicological profile of its parent compounds. Researchers also utilize it to investigate the metabolic pathways and degradation profiles of thiophosphate-containing agrochemicals. This product is presented as a high-purity reagent to ensure reliability and reproducibility in these sensitive applications. It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7O3PS B072743 Dimethyl phosphorothioate CAS No. 1112-38-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hydroxy-dimethoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O3PS/c1-4-6(3,7)5-2/h1-2H3,(H,3,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJJVKAEQGGYHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23754-87-2 (hydrochloride salt), 28523-79-7 (potassium salt), 40633-14-5 (ammonium salt)
Record name O,O-Dimethyl phosphorothionate
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DSSTOX Substance ID

DTXSID10858736
Record name O,O-Dimethylthiophosphate
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Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112-38-5, 59401-04-6
Record name Dimethyl phosphorothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1112-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,O-Dimethyl phosphorothionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorothioic acid, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059401046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O-Dimethylthiophosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O-DIMETHYL THIOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KM8HRE9WB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Analytical Methodologies for Dimethyl Thiophosphate Research

Detection and Quantification in Biological Matrices

The primary biological matrix for assessing recent exposure to organophosphorus pesticides is urine, where metabolites like DMTP are excreted. oup.com For chronic or past exposure, hair analysis has emerged as a valuable tool. tandfonline.com

Measurement of Dialkyl Phosphate (B84403) Metabolites in Urine

The analysis of dialkyl phosphate (DAP) metabolites in urine, including dimethyl thiophosphate (DMTP), is a widely accepted method for biomonitoring organophosphate pesticide exposure. rsc.orgresearchgate.net These metabolites are typically excreted within hours to a few days after exposure. researchgate.netmdpi.com

Gas chromatography (GC) has been a foundational technique for the analysis of DAP metabolites. To enhance selectivity for phosphorus-containing compounds like DMTP, specific detectors such as the Flame Photometric Detector (FPD) and the Nitrogen-Phosphorus Detector (NPD) are employed. cdc.govnih.gov These methods often require a derivatization step, such as with pentafluorobenzyl bromide (PFBBr), to make the polar DAP metabolites volatile enough for GC analysis. cdc.govresearchgate.netscispace.com

Sample preparation typically involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the metabolites from the complex urine matrix. cdc.govscispace.com While GC-FPD and GC-NPD methods have been successful in occupational exposure studies with detection limits generally above 20 µg/L, their sensitivity may be insufficient for measuring the low concentrations found in the general population. oup.com

Table 1: Performance of GC-FPD for DAP Metabolite Analysis

Parameter Finding Citation
Detection Limit 2-3 µg/L scispace.com
Recovery 85.8-101.0% scispace.com

| Coefficient of Variation | 7.9-11.9% | scispace.com |

Liquid chromatography (LC) offers an alternative to GC, particularly for polar and non-volatile compounds like DAP metabolites, often eliminating the need for derivatization. nih.gov Early LC methods were coupled with detectors like flame photometric detectors (FPD) and nitrogen-phosphorus detectors (NPD). nih.govresearchgate.net More recently, the coupling of LC with mass spectrometry has become the predominant approach due to its superior sensitivity and specificity. researchgate.netrsc.org A study developed a rapid LC/MS/MS method that allowed for the direct injection of a small urine sample (10 µL) after the addition of tetrabutylammonium (B224687) acetate (B1210297), achieving low limits of detection. nih.gov

The combination of gas chromatography with mass spectrometry (GC-MS) provides a significant enhancement in sensitivity and specificity over GC with conventional detectors. oup.comnih.gov This technique allows for the positive identification of metabolites based on their mass spectra. oup.com

Sample preparation for GC-MS analysis of DAPs typically involves several steps:

Extraction: Analytes are extracted from acidified urine. oup.com

Derivatization: A derivatizing agent, such as pentafluorobenzyl bromide (PFBBr), is used to create more volatile derivatives. oup.comtandfonline.com

Analysis: The derivatized sample is then analyzed by GC-MS. oup.com

Isotope-dilution GC-MS methods, where stable isotope-labeled internal standards are added to the sample, offer the highest accuracy and precision by correcting for losses during sample preparation and analysis. oup.comnih.gov These methods can achieve very low limits of detection, making them suitable for monitoring exposure in the general population. oup.comrsc.orgnih.gov

Table 2: Comparison of GC-MS Methods for DAP Metabolite Analysis in Urine

Method Key Features Limit of Detection (DMTP) Citation
GC-MS with PFBBr derivatization Reliable and sensitive for all six DAPs. 1 µg/L oup.comnih.gov
Isotope-dilution GC-MS/MS High accuracy and precision, low LODs. 0.1 µg/L rsc.org

| Automated SPE-GC-MS | Cost-effective, high accuracy, suitable for routine analysis. | 0.1-0.15 ng/mL | oup.com |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a leading analytical technique for the determination of DAP metabolites in urine due to its high sensitivity, selectivity, and speed. nih.govrsc.orgnih.gov This method often allows for direct injection of urine samples with minimal preparation, significantly reducing analysis time. nih.gov

Ultrafast Liquid Chromatography with Tandem Mass Spectrometry (UFLC-MS/MS) further shortens the analysis time while maintaining high performance. mdpi.comnih.govresearchgate.net A UFLC-MS/MS method was developed and validated for the simultaneous quantification of six DAP metabolites, including DMTP. mdpi.comnih.gov This method demonstrated excellent recovery, precision, and very low limits of detection (LOD) and quantification (LOQ). mdpi.comnih.govresearchgate.net

Table 3: Performance of a UFLC-MS/MS Method for DAP Metabolite Analysis

Parameter Value (for DMTP) Citation
Limit of Detection (LOD) 0.0488 ng/mL mdpi.comnih.gov
Limit of Quantification (LOQ) 0.1479 ng/mL mdpi.comnih.gov
Recovery 93% - 102% mdpi.comnih.gov
Repeatability (RSD) 0.62% - 5.46% mdpi.comnih.gov

| Reproducibility (RSD) | 0.80% - 11.33% | mdpi.comnih.gov |

LC-MS/MS methods typically utilize negative ion electrospray ionization (ESI) for the detection of DAP metabolites. nih.govresearchgate.net The use of isotopically labeled internal standards is also common in LC-MS/MS to ensure high accuracy and precision. researchgate.net

Hair Analysis for Chronic Exposure Assessment

Hair analysis offers a non-invasive method to assess chronic or long-term exposure to organophosphorus pesticides. tandfonline.comresearchgate.netnih.gov Unlike urine, which reflects recent exposure, hair can provide a retrospective timeline of exposure over months or even years. nih.gov Dialkyl phosphate metabolites, including DMTP, can be incorporated into the hair shaft. tandfonline.comresearchgate.netnih.gov

The analytical methodology for hair analysis typically involves:

Decontamination: Washing the hair samples to remove external contaminants. tandfonline.com

Extraction: Solid-liquid extraction followed by liquid-liquid extraction to isolate the metabolites from the hair matrix. tandfonline.comresearchgate.net An alkaline extraction approach has also been shown to be efficient. nih.gov

Derivatization: Similar to urine analysis by GC, a derivatization step using agents like pentafluorobenzyl bromide is often necessary. tandfonline.comresearchgate.net

Clean-up: Further purification of the extract using techniques like column chromatography. tandfonline.comresearchgate.net

Analysis: Quantification by GC-MS or LC-MS/MS. tandfonline.comnih.govnih.gov

Studies have demonstrated a dose-dependent incorporation of DMP and DMTP into rabbit hair after exposure to dimethoate (B1670662). nih.gov In humans, segmental hair analysis has been used to assess past acute exposures, with higher concentrations of DAPs found in hair segments corresponding to the time of poisoning. nih.gov Research has also shown the suitability of hair analysis for monitoring occupational exposure in agricultural workers. tandfonline.comresearchgate.net

Table 4: Performance of GC-MS Method for DAP Metabolite Analysis in Hair

Parameter Finding Citation
Limit of Detection (LOD) 0.02 to 0.10 ng/mg tandfonline.comresearchgate.net
Extraction Recovery 56.1% to 107.9% tandfonline.comresearchgate.net

| Within-day Precision | 13.5% to 17.5% | tandfonline.comresearchgate.net |

Table 5: List of Chemical Compounds

Compound Name Abbreviation
Dimethyl thiophosphate DMTP
Dialkyl phosphate DAP
Dimethyl phosphate DMP
Diethyl phosphate DEP
Diethyl thiophosphate DETP
Dimethyl dithiophosphate (B1263838) DMDTP
Diethyl dithiophosphate DEDTP
Pentafluorobenzyl bromide PFBBr
Tetrabutylammonium acetate
Dimethoate
3,5,6-trichloro-2-pyridinol TCPY
Chlorpyrifos
Dibutyl phosphate DBP
Fosfomycin
Parathion (B1678463)
Dichlorvos
Oxydemeton-methyl
Pirimiphos-methyl
Malathion (B1675926)
Guthion (Azinphos-methyl)

An in-depth examination of the analytical methodologies employed in the research of dimethyl thiophosphate (DMTP) is crucial for understanding its detection and quantification in biological and environmental matrices. This article provides a detailed overview of these methods, focusing on the incorporation of its metabolites in hair, extensive sample preparation techniques, and the validation of these analytical procedures.

Environmental Fate and Remediation Strategies for Dimethyl Thiophosphate

Environmental Transformation Pathways

Role as an Environmental Transformation Product of Organophosphate Insecticides in Soil

Dimethyl thiophosphate (DMTP) is a significant environmental transformation product that arises from the degradation of several widely used organophosphate (OP) insecticides in the soil environment. Its formation is a key step in the environmental fate of these parent compounds. Organophosphates such as methyl parathion (B1678463), dimethoate (B1670662), phosmet, and others are known to break down into DMTP and other metabolites. nih.govjst.go.jp For instance, studies on the degradation of methyl parathion have identified O,O-dimethyl phosphorothioate (B77711) as one of the main intermediate byproducts. jst.go.jp

The transformation of these parent insecticides into DMTP is a crucial aspect of their environmental impact, as the toxicity and mobility of the transformation products can differ significantly from the original compound. mdpi.com The presence of DMTP in soil is an indicator of the breakdown of these specific organophosphate pesticides. nih.gov

Table 1: Organophosphate Insecticides that Form Dimethyl Thiophosphate as a Transformation Product

Organophosphate InsecticideReference
Methyl Parathion jst.go.jp
Dimethoate nih.gov
Phosmet nih.gov
Phenthoate nih.gov
Supracide (Methidathion) nih.gov

Hydrolytic Degradation Processes: pH Dependence

The hydrolytic degradation of dimethyl thiophosphate is a critical process influencing its persistence in the environment, and it is strongly dependent on pH. jst.go.jp Generally, the hydrolysis of organophosphate esters involves the cleavage of the phosphorus-ester bond, a reaction that is significantly influenced by the pH of the surrounding medium. oup.comoup.com

Research on the hydrolysis of compounds structurally similar to dimethyl thiophosphate demonstrates a clear trend of increased degradation rates with increasing pH. For example, the hydrolysis of methyl parathion, which produces dimethyl thiophosphate, accelerates significantly as the pH moves from acidic to alkaline conditions. jst.go.jp One study found that the degradation of methyl parathion reached 93.5% after 90 minutes at a pH of 9, compared to 69.9% at pH 7 and 49.8% at pH 4. jst.go.jp This is attributed to the increased availability of hydroxide (B78521) ions at higher pH levels, which act as nucleophiles and facilitate the breakdown of the ester linkage. jst.go.jp

Similarly, studies on the hydrolysis of phosphotriesterases, enzymes involved in the breakdown of organophosphates, show that their catalytic activity is pH-dependent, typically being most active in a deprotonated form at a pH range of 5 to 10. anu.edu.auacs.org The hydrolysis of ribonucleoside 2'- and 3'-dimethylphosphoromonothioates also exhibits pH-dependent behavior, being pH-independent up to pH 7 and then becoming hydroxide-ion-catalyzed at higher pH values. acs.org

Table 2: Effect of pH on the Hydrolysis of Methyl Parathion (a precursor to Dimethyl Thiophosphate)

pHDegradation (%) after 90 minutes
449.8
769.9
993.5
Data from a study on methyl parathion hydrolysis at 95°C jst.go.jp

Microbial Degradation: Biodegradation Rates and Adaptation

Microbial degradation is a primary pathway for the breakdown of organophosphates and their transformation products, including dimethyl thiophosphate, in the environment. oup.comoup.com In many soil and water systems, biodegradation occurs at a significantly faster rate than chemical hydrolysis or photolysis. researchgate.netgeoscienceworld.org

Microorganisms have demonstrated the ability to utilize organophosphorus compounds as sources of essential nutrients like carbon and phosphorus. nih.gov This metabolic activity is facilitated by various enzymes, such as phosphotriesterases, that can hydrolyze the P-O and P-S bonds in these molecules. mbl.or.kr

A key aspect of microbial degradation is the phenomenon of adaptation. Microbial communities in soils with a history of repeated organophosphate application often exhibit enhanced degradation capabilities compared to unexposed soils. geoscienceworld.org This adaptation can lead to a significant reduction in the half-life of these compounds. Furthermore, "cross-adaptation" has been observed, where exposure to one type of organophosphate pesticide can induce the microbial capacity to degrade other structurally similar compounds. oup.comoup.com

Specific studies on the biodegradation of related compounds provide insight into the potential rates for dimethyl thiophosphate. For instance, acclimated activated sludge has been shown to degrade O,O-dimethyl phosphorodithioate (B1214789) at a concentration of 500 mg/L within 7 hours under optimal pH conditions of 6.5-7.0. nih.gov

Environmental Persistence and Mobility in Different Media

The environmental persistence and mobility of dimethyl thiophosphate are influenced by a combination of its chemical properties and environmental factors such as soil type, pH, temperature, and microbial activity. oup.comgeoscienceworld.org As a degradation product of several organophosphate insecticides, its presence and movement in soil and water are of environmental concern.

Organophosphate compounds and their metabolites are generally water-soluble, which can lead to their movement from soil into surface and groundwater. researchgate.netgeoscienceworld.org The mobility of these compounds in soil is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value indicates high mobility. For example, the methamidophos (B33315) degradate O,S-dimethyl phosphorothioate (DMPT), a compound similar to dimethyl thiophosphate, is reported to be very mobile with a Koc of 1.6. epa.gov

The persistence of dimethyl thiophosphate in the environment is dictated by the rates of its degradation through hydrolysis and microbial action. While often considered to be relatively non-persistent, organophosphates can exhibit longer half-lives under certain conditions, such as low temperatures and acidic pH, where degradation processes are slower. geoscienceworld.org For example, the hydrolysis half-life of an organophosphate pesticide can increase from days to over a year when the water pH is 6 and the temperature is 5°C. geoscienceworld.org However, specific data on the persistence and mobility of dimethyl thiophosphate itself are limited. chemos.de

Remediation and Control Technologies

Biological Treatment Approaches for Organophosphate Degradation

Biological treatment methods are considered a promising and environmentally friendly strategy for the remediation of sites contaminated with organophosphate pesticides and their degradation products, including dimethyl thiophosphate. mbl.or.krkoreascience.krbbrc.in These approaches leverage the metabolic capabilities of microorganisms and their enzymes to break down these toxic compounds into less harmful substances. nih.gov

A variety of microorganisms, including bacteria and fungi, have been identified that can degrade organophosphates. nih.gov The key to this biological degradation lies in enzymes such as organophosphorus hydrolase (OPH), phosphotriesterase (PTE), and organophosphorus acid anhydrolase (OPAA). anu.edu.aumbl.or.kr These enzymes catalyze the hydrolysis of the ester bonds in organophosphates, which is the primary step in their detoxification. oup.comoup.com

Several innovative biological treatment technologies are being developed and implemented:

Bioremediation using whole microbial cells: This involves the direct application of specific microbial strains or consortia to contaminated soil or water to degrade the pollutants. bbrc.in

Enzymatic bioremediation: This approach uses purified enzymes, either in a free or immobilized form, to treat contaminated environments. Immobilizing the enzymes can enhance their stability and efficiency. mbl.or.krnih.gov

Activated sludge treatment: This is a common wastewater treatment method that has been shown to be effective in degrading organophosphate products. For example, acclimated activated sludge has been successfully used to treat wastewater containing dimethyl dithiophosphate (B1263838). nih.gov

Genetic engineering: Advanced techniques such as CRISPR are being explored to enhance the degradative capabilities of microorganisms, making them more efficient at breaking down specific pollutants. mbl.or.krkoreascience.kr

These biological approaches offer a targeted and sustainable alternative to traditional physical and chemical remediation methods for addressing organophosphate contamination. nih.gov

Application of Activated Sludge for Thiophosphate-Containing Wastewater

The activated sludge process is a cornerstone of biological wastewater treatment, utilizing a consortium of microorganisms, primarily bacteria and protozoa, to decompose organic pollutants in an aerated environment. wikipedia.orgionexchangeglobal.com This process is widely employed for treating both municipal sewage and industrial effluents. wikipedia.orgaosts.com The core principle involves aerating the wastewater mixed with a biological floc (the activated sludge), followed by a settling phase where the microbial biomass is separated from the treated water. ionexchangeglobal.com A portion of this settled sludge is then recycled back to the aeration tank to maintain a healthy microbial population, ensuring continuous and efficient treatment. ionexchangeglobal.com The effectiveness of activated sludge systems is well-documented for removing biological oxygen demand (BOD), chemical oxygen demand (COD), and suspended solids. ionexchangeglobal.commdpi.com

While direct, extensive research on the specific application of activated sludge for wastewater laden solely with dimethyl thiophosphate is limited, studies on structurally similar organophosphate compounds provide significant insights into the potential efficacy and mechanisms of this treatment method. Organophosphate pesticides, which include various thiophosphate derivatives, have been the subject of numerous biodegradation studies.

Research has demonstrated that activated sludge can effectively degrade related thiophosphate insecticides. For instance, studies on the organophosphate insecticide dimethoate, which features a dimethyl phosphorodithioate structure, show that it can be degraded by microbes under various conditions. researchgate.netnih.gov Bacterial species, such as Paracoccus sp., have been isolated from treatment wastewater and have shown the ability to use dimethoate as a carbon source, breaking it down through hydrolysis, decarboxylation, and oxidation. researchgate.net Similarly, the biodegradation of malathion (B1675926), another thiophosphate insecticide, has been observed in activated sludge systems. docsdrive.com

The biodegradation of dimethyl-containing compounds, such as dimethyl phthalate (B1215562) (DMP), has also been successfully demonstrated in anaerobic activated sludge systems. nih.gov In these studies, fermentative bacteria were capable of degrading DMP, with monomethyl phthalate (MMP) and phthalic acid (PA) identified as intermediate products. nih.gov This suggests that the microbial communities within activated sludge possess the enzymatic capabilities to break down complex organic molecules containing dimethyl groups.

The efficiency of degradation in an activated sludge system can be influenced by several factors, including the microbial community composition, the concentration of the pollutant, temperature, and pH. researchgate.net Augmentation of the activated sludge with specific microbial strains known for their degradation capabilities can significantly enhance the removal rate of persistent organic pollutants. mdpi.com For example, augmenting activated sludge with Pseudomonas moorei KB4 was shown to dramatically improve the decomposition of paracetamol, indicating that targeted bioaugmentation could be a viable strategy for enhancing the degradation of specific thiophosphates. mdpi.com

The table below summarizes findings from studies on compounds analogous to dimethyl thiophosphate, illustrating the potential of activated sludge treatment.

Table 1: Biodegradation of Analogous Compounds by Activated Sludge

Compound Microbial System Key Findings Intermediate Products Source(s)
Dimethoate Paracoccus sp. Lgjj-3 from wastewater Used dimethoate as a carbon source; optimal degradation at 35°C and pH 7.0. Omethoate and six other metabolites identified. researchgate.net
Dimethyl Phthalate (DMP) Fermentative activated sludge (anaerobic) Biodegradation rate of 0.36 mg DMP/(L·h); incomplete mineralization observed. Monomethyl phthalate (MMP), Phthalic acid (PA). nih.gov
Malathion Activated sludge Demonstrated rate of degradation in the activated sludge system. Not specified. docsdrive.com

| Acephate (B21764) | Pseudomonas aeruginosa Is-6 from soil | 92% degradation of 1000 mg/L in 7 days; strain also degraded dimethoate, parathion, etc. | Not specified. | nih.gov |

Exploration in Pollution Control Development

The presence of persistent and potentially toxic compounds like dimethyl thiophosphate in the environment necessitates the development of innovative and effective pollution control and remediation technologies. solubilityofthings.com Research in this area is multifaceted, exploring not only the enhancement of existing biological treatments but also the application of advanced chemical and physical processes.

Compounds such as dimethyl thiophosphate are subjects of interest in environmental chemistry for their potential role in developing new methods for pollution control. solubilityofthings.com The exploration of their properties and behavior under various conditions is crucial for creating effective remediation strategies. solubilityofthings.com

One area of development involves the use of related organophosphate compounds as chelating agents for heavy metal removal. For example, dipropyl dithiophosphate has been successfully developed and tested as a highly efficient chelator for removing heavy metals like lead, cadmium, copper, and mercury from wastewater. researchgate.net This method achieved removal rates of over 99.9% across a wide pH range, showcasing the potential of functionalized thiophosphates in targeted pollutant removal. researchgate.net

Advanced Oxidation Processes (AOPs) represent another significant frontier in pollution control. These technologies utilize powerful oxidizing agents, such as hydroxyl radicals, to break down recalcitrant organic compounds. Photocatalysis, a type of AOP, has shown promise in degrading organophosphates. For instance, the use of titanium dioxide (TiO₂) as a photocatalyst has been effective in degrading methamidophos, an intermediate in the degradation of acephate. nih.gov Similarly, nanocomposites have been developed that can completely remove acephate from water under visible light irradiation. nih.gov These findings suggest that AOPs could be a viable option for treating effluents containing dimethyl thiophosphate.

Nanoremediation is an emerging technology that offers innovative solutions for tackling environmental contamination. nih.gov This approach uses nanomaterials to degrade or sequester persistent organic compounds, including pesticides. nih.gov While the ecological implications are still under investigation, nanoremediation holds promise for addressing recalcitrant chemicals that are difficult to treat with conventional methods. nih.gov

The table below outlines some of the exploratory pollution control methods that could be relevant for the remediation of dimethyl thiophosphate.

Table 2: Exploratory Pollution Control Technologies for Related Compounds

Technology Target Pollutant(s) Description of Findings Potential Relevance Source(s)
Chelating Precipitation Heavy Metals (Pb, Cd, Cu, Hg) Dipropyl dithiophosphate used as a chelator achieved >99.9% removal of heavy metals from wastewater. Demonstrates a functional application of dithiophosphates in pollution control. researchgate.net
Photocatalysis (AOP) Acephate, Methamidophos Nano TiO₂ catalyzed 95% degradation of methamidophos in 4 hours. Nanocomposite Co₃O₄/McM-41 completely removed acephate. AOPs are effective for breaking down related organophosphate structures. nih.gov
Nanoremediation Persistent Organic Compounds, Pesticides An emerging technology using nanomaterials for the remediation of recalcitrant contaminants. Offers a novel approach for contaminants like dimethyl thiophosphate that resist conventional treatment. nih.gov

| Bioaugmentation | Paracetamol | Augmenting activated sludge with specialized bacterial strains significantly increased degradation efficiency. | Could be adapted to enhance the biological degradation of specific thiophosphates in wastewater. | mdpi.com |

Biomarker Significance in Exposure Assessment

Due to their common formation from a wide range of parent compounds, dialkyl phosphate (B84403) metabolites, including DMTP, have become important biomarkers for assessing human exposure to organophosphate pesticides.

Dimethyl thiophosphate is one of six common dialkyl phosphate (DAP) metabolites measured in human urine to estimate cumulative exposure to organophosphate pesticides. cdc.govmdpi.comnih.gov These metabolites are useful because they are common to the majority of registered OP pesticides, allowing for an assessment of total OP exposure without needing to measure each parent compound individually. cdc.govmst.dk

Numerous human biomonitoring studies have quantified urinary levels of DMTP and other DAPs in various populations. These studies consistently detect DMTP, confirming widespread, low-level exposure to its parent organophosphates in the general population. mst.dkd-nb.infonih.gov For example, DMTP was among the most frequently detected OP metabolites in studies of pregnant women in Spain and in analyses of the U.S. population via the National Health and Nutrition Examination Survey (NHANES). d-nb.infonih.gov

Study PopulationMetaboliteDetection Frequency (%)Reference
Spanish Pregnant Women (n=573)DMTP53.8% d-nb.info
US Adults (NHANES 1999-2018)DMTP- nih.gov
Danish Children and MothersDMTP- mst.dk
Non-occupationally exposed (Sydney, Australia)DMTP96% rsc.org
Farmers vs. Non-farmers (India)DMTPHigher in exposed group mdpi.com

While DAPs are valuable qualitative indicators of exposure, their use has limitations. tandfonline.com The detection of urinary DAPs does not provide specificity regarding the parent pesticide, nor does it indicate the toxicological potency of that parent compound. tandfonline.comresearchgate.netnih.gov Furthermore, it can be difficult to distinguish whether the metabolites originated from the in vivo metabolism of an ingested pesticide or from the ingestion of pre-formed metabolites present in the environment or on food. tandfonline.comnih.gov Critically, a clear dose-response relationship between urinary DAP levels and the primary biomarker of effect, cholinesterase inhibition, has not been consistently established in occupational or epidemiological studies. tandfonline.comnih.gov

Considerations in Neurotoxicity Research of Related Organophosphates

The neurotoxicity of organophosphates is a major area of research, with a primary focus on the inhibition of acetylcholinesterase by the activated oxon metabolites. dovepress.com Therefore, in the context of neurotoxicity research, DMTP is more often considered an indicator of exposure rather than the direct causative agent of acute toxic effects. acs.org Risk assessments for acute neurotoxicity from organothiophosphate exposure typically simulate the internal concentration of the corresponding oxon analog, which is the biologically active inhibitor of AChE. acs.org

Integration in the Synthesis of Biologically Active Substances

Dimethyl thiophosphate serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds, particularly within the agrochemical and pharmaceutical industries. cymitquimica.comlookchem.com Its chemical structure, featuring a reactive thiophosphate group, makes it a versatile building block for creating more complex molecules. lookchem.com

One of the most significant applications of dimethyl thiophosphate is in the production of organophosphorus pesticides. cymitquimica.comontosight.ai It is a precursor for insecticides such as malathion and dimethoate. ontosight.ainih.gov The synthesis of these pesticides involves the reaction of dimethyl thiophosphate with other chemical moieties to generate the final active ingredient. ontosight.ai For instance, O,O-Dimethyl dithiophosphate, a related compound, is synthesized from the reaction of dimethyl phosphite (B83602) with sulfur and is a key intermediate in the production of pesticides like malathion and diazinon. ontosight.ai

Beyond pesticides, derivatives of dimethyl thiophosphate are explored for their potential as chemotherapeutic agents. beilstein-journals.orgresearchgate.net The synthesis of phosphorothioates, a class of compounds that includes dimethyl thiophosphate, has been a subject of interest for developing new drugs. beilstein-journals.orgresearchgate.net These synthetic routes often involve the reaction of dialkyl phosphites with sulfur-containing compounds. beilstein-journals.orgresearchgate.net The resulting phosphorothioate derivatives have shown promise in various pharmacological applications. researchgate.net For example, N-alkanoyl tyramine (B21549) phosphates and thiophosphates have been synthesized and evaluated for their inhibitory effects on steroid sulfatase (STS), an enzyme implicated in certain cancers. rsc.org

The versatility of dimethyl thiophosphate and its analogs also extends to the synthesis of other specialized chemical structures. For instance, they are used in the creation of dithiophosphate derivatives of organometallic compounds, which have potential applications in material science and as biocidal agents. scirp.orgacs.org

Table 1: Examples of Biologically Active Substances Synthesized Using Dimethyl Thiophosphate Derivatives

Biologically Active SubstanceClassApplication/Significance
MalathionOrganophosphorus PesticideInsecticide used in agriculture and public health. ontosight.ainih.gov
DimethoateOrganophosphorus PesticideSystemic insecticide and acaricide. nih.gov
N-alkanoyl tyramine thiophosphatesEnzyme InhibitorsInvestigated as inhibitors of steroid sulfatase for potential cancer therapy. rsc.org
Organotitanium (IV) dithiophosphatesBiocidal AgentsExplored for their antimicrobial properties. scirp.org

Influence on RNA Structure and Dynamics

The modification of nucleic acids with phosphorothioates, where a non-bridging oxygen in the phosphate backbone is replaced by a sulfur atom, is a critical strategy in the development of therapeutic oligonucleotides. acs.orgnih.govassaygenie.com This modification, which can be derived from precursors like dimethyl thiophosphate, imparts significant changes to the properties of RNA, affecting its structure, stability, and interaction with proteins. acs.orgnih.govacs.org

Phosphorothioate Substitutions in RNA Backbones

The introduction of a phosphorothioate (PS) linkage into the RNA backbone creates a chiral center at the phosphorus atom, resulting in two stereoisomers: Rp and Sp. nih.gov This chirality can have profound and distinct effects on the local and global conformation of the RNA molecule. nih.gov

Studies using molecular dynamics simulations, quantum mechanical calculations, and NMR spectroscopy have revealed that PS substitutions can alter the intricate network of interactions that stabilize RNA structures. acs.orgnih.govbiorxiv.org For example, in the context of the neomycin-sensing riboswitch, a sulfur substitution was found to weaken direct hydrogen bond interactions and reduce the directionality of H-bonding. acs.orgnih.govbiorxiv.org It also affects anion-π stacking interactions by reducing the induction and increasing the dispersion components. acs.orgnih.govbiorxiv.org

The conformational impact of PS modifications can be substantial, particularly in regions of irregular secondary structure. researchgate.net While in some cases, the substitution causes only minor perturbations to the backbone, in others, it can lead to significant structural rearrangements, such as causing a previously unpaired adenine (B156593) to loop out of the helix. researchgate.net These structural changes can, in turn, affect the RNA's ability to bind to its target proteins or other molecules. researchgate.netoup.comacs.org The extent of these conformational changes is often dependent on the specific location and stereochemistry of the PS linkage. nih.govoup.comnih.gov

Table 2: Effects of Phosphorothioate Substitution on RNA Structural Parameters

Structural ParameterObserved Effect of Phosphorothioate Substitution
Hydrogen BondingWeakens direct H-bonds and reduces directionality. acs.orgnih.govbiorxiv.org
Anion-π StackingReduces induction and increases dispersion components. acs.orgnih.govbiorxiv.org
Local ConformationCan cause significant alterations, such as looping out of bases. researchgate.net
Duplex StabilityRp isomers tend to stabilize duplexes, while Sp isomers can be destabilizing. oup.com

Stabilization of RNA Against Hydrolysis

A primary motivation for incorporating phosphorothioate linkages into RNA is to enhance its stability against enzymatic degradation. assaygenie.combiosyn.com Natural phosphodiester bonds are susceptible to rapid cleavage by cellular nucleases, which limits the therapeutic potential of unmodified RNA. biosyn.com The substitution of a non-bridging oxygen with a sulfur atom renders the phosphodiester backbone significantly more resistant to hydrolysis by these enzymes. assaygenie.combiosyn.commdpi.com

This increased stability is attributed to the altered chemical properties of the phosphorothioate linkage. The sulfur atom is less electronegative than oxygen, which makes the phosphorus atom less electrophilic and thus less susceptible to nucleophilic attack by water or nuclease catalytic residues. mdpi.com This modification has been shown to inhibit the activity of various ribonucleases, including RNase A, RNase T1, and serum nucleases. biosyn.com

The strategic placement of PS linkages can be tailored to protect against different types of nucleases. For instance, incorporating PS bonds at the 3'- and 5'-ends of an oligonucleotide can inhibit degradation by exonucleases, while introducing them throughout the entire sequence can provide protection against endonucleases. biosyn.com This enhanced stability prolongs the half-life of the RNA molecule in biological environments, thereby increasing its therapeutic efficacy. assaygenie.comnih.gov This strategy is widely employed in the design of antisense oligonucleotides, siRNAs, and aptamers. assaygenie.combiosyn.com

Conclusion

Dimethyl thiophosphate is a multifaceted organophosphorus compound with significant relevance in both fundamental and applied academic research. Its dual role as a key metabolite of widely used pesticides and as a versatile synthetic precursor places it at the intersection of environmental science, biochemistry, and synthetic chemistry. The ongoing characterization through advanced spectroscopic and crystallographic techniques, coupled with sophisticated theoretical and computational studies, continues to deepen our understanding of its chemical behavior and biological interactions. Future research will likely continue to explore its utility in creating novel materials and its role in complex biological and environmental systems.

Theoretical and Computational Studies of Dimethyl Thiophosphate

Molecular Modeling and Simulation Applications

Molecular modeling and simulations are instrumental in understanding the structural dynamics and interactions of systems containing dimethyl thiophosphate, particularly in biological contexts like modified nucleic acids.

Partial Charge Calculations for Molecular Dynamics Simulations

Accurate molecular dynamics (MD) simulations rely on force fields, which are sets of parameters that describe the potential energy of a system. A critical component of these force fields is the assignment of partial atomic charges, which govern electrostatic interactions. For phosphorothioates, these charges are typically derived from quantum mechanical calculations.

The process involves calculating the electrostatic potential of a model compound, such as dimethyl thiophosphate (DMTP), using a specific level of theory. biorxiv.orgresearchgate.net This potential is then used to fit the partial charges for each atom, often using a procedure like the Restrained Electrostatic Potential (RESP) method. biorxiv.org The accurate determination of these charges is crucial for realistically modeling the behavior of phosphorothioate-containing molecules in simulations. biorxiv.orgresearchgate.net Different methodologies exist for assigning partial charges, including grid-based methods like CHelpG and fragment-based methods like Hirshfeld, each with specific applications and limitations. arxiv.org

Table 1: Methodology for Partial Charge Calculation of a Phosphorothioate (B77711) Group

Step Description Method/Software Example Reference
1. Model Compound Selection A small, representative molecule is chosen. Dimethyl-thiophosphate (DMTP) biorxiv.org
2. Quantum Mechanical Calculation The electrostatic potential of the model compound is calculated. Gaussian 09 using HF/6-31G* level of theory biorxiv.org

| 3. Partial Charge Fitting | Atomic charges are fitted to reproduce the QM electrostatic potential. | Antechamber via the RESP procedure | biorxiv.org |

Quantum Mechanical (QM) and Hybrid QM/MM Calculations in RNA Studies

Quantum mechanical calculations offer a highly accurate way to study the electronic structure and interaction energies of phosphorothioate modifications in RNA. acs.orgnih.gov Due to computational cost, high-level QM calculations are typically limited to smaller model systems, such as the interaction between dimethyl-thiophosphate (DMTP) and a nucleobase like methyl-uracil (MU). biorxiv.orgresearchgate.net These calculations can dissect interaction energies into components like electrostatic, dispersion, and induction forces, revealing the distinct physical properties of phosphorothioate-mediated interactions. acs.org

For larger systems like an entire ribozyme, a hybrid approach combining quantum mechanics and molecular mechanics (QM/MM) is employed. nih.gov In QM/MM simulations, the reactive core of the system (e.g., the phosphorothioate linkage and surrounding atoms) is treated with QM, while the rest of the biomolecule and solvent are handled by the more computationally efficient MM force field. nih.gov This method has been used to study thio effects in transphosphorylation reactions, providing a detailed picture of the molecular mechanisms of RNA catalysis. semanticscholar.org

Molecular Dynamics Simulations for Phosphorothioate Modifications

Molecular dynamics (MD) simulations provide valuable insights into how phosphorothioate (PS) modifications affect the conformational dynamics and structural properties of nucleic acids. researchgate.netnih.govnih.gov These simulations, which can be run for microseconds, track the motions of atoms over time, revealing how chemical changes impact the behavior of DNA and RNA. nih.gov

Studies using all-atom MD simulations have been conducted on various PS-modified systems, including B-DNA, RNA, and DNA-RNA hybrid duplexes. nih.govnih.gov Research has shown that while single PS substitutions have minimal structural effects on ordered duplexes, they can cause substantial changes in more flexible single-stranded RNA and B-DNA. nih.govnih.gov A key finding is that PS-modified nucleic acids can shift between high- and low-twist states, a conformational change that could influence target recognition and protein interactions. researchgate.netnih.gov Furthermore, MD simulations combined with approaches like Molecular Mechanics Generalized Born Surface Area (MMGBSA) have been used to calculate the thermodynamic parameters of PS-modified duplexes, which is crucial for designing therapeutic oligonucleotides. biorxiv.orgacs.org

Table 2: Observed Effects of Phosphorothioate (PS) Modifications in MD Simulations

System Type Observed Effect Potential Implication Reference(s)
Single-stranded RNA (ssRNA) Substantial alteration of conformational sampling compared to natural RNA. Sequence-dependent effects on duplex formation. researchgate.netnih.gov
B-DNA Significant conformational effects; shifts between high and low twist states. Altered target recognition and protein interactions. researchgate.netnih.gov
Ordered DNA/RNA Duplex Marginal effects on structure from single PS substitutions. High structural tolerance for modification in stable duplexes. nih.govnih.gov

| DNA/RNA Hybrid Duplex | Reduced melting temperature (decreased binding affinity). | Affects thermodynamic stability for antisense applications. | biorxiv.org |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and reactivity of molecules. mdpi.comchemrxiv.org It is particularly valuable for studying reaction mechanisms, providing detailed information about transition states and reaction energy profiles. mdpi.com

Investigation of Reaction Mechanisms (e.g., Rearrangement, Methanolysis)

DFT calculations have been successfully applied to elucidate the reaction mechanisms of phosphate (B84403) and thiophosphate esters. semanticscholar.org A key area of study is the methanolysis of cyclic thiophosphate esters, which serves as a model for understanding RNA transesterification. semanticscholar.org By calculating the potential energy surface, DFT can map out the entire reaction pathway, identifying intermediates and the transition states that connect them.

These computational studies allow researchers to determine activation energies for various steps in a proposed mechanism. rsc.orgresearchgate.net For instance, in the methanolysis of thiophosphate esters, DFT can be used to model the in-line attack of the nucleophile and the subsequent bond-breaking and bond-forming events. semanticscholar.org This provides fundamental insights into the factors that control the reaction rate and outcome.

Studies of Thio Effects on Reaction Pathways

A significant application of DFT in this area is the investigation of "thio effects"—the changes in reactivity and mechanism that arise from substituting a sulfur atom for an oxygen atom in the phosphate group. semanticscholar.org By comparing the DFT-calculated reaction pathways of a phosphate ester with its corresponding thiophosphate analogue, researchers can quantify the impact of the sulfur substitution. semanticscholar.org

Theoretical Exploration of Molecular Complexes

Theoretical and computational chemistry provides powerful tools to investigate the formation and nature of molecular complexes involving dimethyl thiophosphate and related organophosphorus compounds. These studies offer insights into intermolecular interactions, bonding characteristics, and the structural changes that occur upon complexation.

A significant area of research involves the study of transition metal dithiophosphate (B1263838) complexes. wikipedia.org Dimethyl dithiophosphate, a closely related derivative, forms complexes with various metals. For instance, the structure of nickel bis(dimethyldithiophosphate) reveals a coordination environment where the dithiophosphate ligand is bidentate. wikipedia.org In this complex, the phosphorus is tetrahedral, and the ligand is classified as a soft ligand according to Hard-Soft Acid-Base (HSAB) theory. wikipedia.org Computational studies, such as those employing Density Functional Theory (DFT), can elucidate the electronic structure of these complexes, including bond lengths and angles. For nickel bis(dimethyldithiophosphate), key structural parameters include P-S bond lengths of approximately 198 pm, P-O lengths of 156 pm, Ni-S bond lengths of 222 pm, an S-P-S angle of 103°, and an S-Ni-S angle of 88°. wikipedia.org

DFT-based calculations are also employed to study the interaction of organophosphates with surfaces and other molecules. Ab initio studies on the adsorption of dimethyl methylphosphonate (B1257008) (DMMP), a structural analog of dimethyl thiophosphate, on calcium oxide surfaces have shown that the nature of the surface (e.g., non-hydroxylated vs. hydroxylated) plays a crucial role in the adsorption mechanism and stability. researchgate.net Such studies indicate that the most energetically favorable adsorption occurs when the oxygen atoms of the P=O and methoxy (B1213986) groups interact with the surface's metal cations. researchgate.net These findings provide a model for understanding how dimethyl thiophosphate might interact with metal oxide surfaces, which is relevant in fields like catalysis and environmental remediation.

Furthermore, computational investigations extend to complexes formed with larger organic molecules. The molecular interactions between DMMP and metalloporphyrins, for example, have been studied using a combination of spectroscopic methods and theoretical calculations. researchgate.net These studies revealed that DMMP can bind to zinc and cobalt porphyrins through axial coordination, forming 1:1 complexes. researchgate.net Theoretical models help to determine thermodynamic parameters such as enthalpy and entropy changes, confirming that such complex formations are typically exothermic. researchgate.net

Computational Analysis of Ionic Species and Dissociation

Computational analysis is instrumental in understanding the behavior of ionic species of dimethyl thiophosphate and its analogs, particularly their formation, stability, and dissociation pathways. Mass spectrometry studies, often coupled with quantum chemical calculations, provide deep insights into the fragmentation of these molecules upon ionization.

The dissociation dynamics of the radical cation of dimethyl methylphosphonate (DMMP), a compound structurally similar to dimethyl thiophosphate, have been investigated in detail. nih.govresearchgate.netnih.gov These studies combine experimental techniques like pump-probe spectroscopy with electronic structure theory and nonadiabatic surface hopping dynamics. nih.govresearchgate.net Upon ionization, the DMMP radical cation is formed, and its subsequent fragmentation can be tracked. The primary dissociation products observed are the fragment ions PO₂C₂H₇⁺ (m/z 94) and PO₂CH₄⁺ (m/z 79). nih.gov

Computational results indicate that different conformers of the parent molecule can lead to different dissociation dynamics and products upon excitation to higher electronic states of the cation. nih.govresearchgate.net For the DMMP radical cation, coherent oscillations of the parent and fragment ion yields are observed, suggesting that the cation oscillates along the P=O bond stretch coordinate on the ground state before being excited to dissociative states. nih.govnih.gov The slight phase shift observed between the oscillations of the two main fragment ions has been attributed to the presence and distinct dynamics of two different conformers of DMMP under experimental conditions. nih.gov

Below is a data table of the major fragments identified in the dissociation of the dimethyl methylphosphonate radical cation, which serves as a model for the potential dissociation products of the dimethyl thiophosphate cation.

Fragment Ionm/z (mass-to-charge ratio)PrecursorNotes
PO₂C₂H₇⁺94DMMP⁺Primary dissociation product. nih.gov
PO₂CH₄⁺79PO₂C₂H₇⁺Formed from secondary dissociation. nih.gov

Studies on more complex systems like zinc dialkyldithiophosphates (ZDDP) further illustrate the power of computational analysis. Simulations of ZDDP dissociation under pressure show that the molecular breakdown often begins with the cleavage of the Zn–S bond, followed by the fragmentation of S–P bonds. nih.gov These computational insights are crucial for understanding the mechanisms of action for these molecules in applications such as anti-wear additives in lubricants. nih.gov

Development of New Semiempirical Quantum Models

The computational study of complex chemical systems, including those involving organophosphorus compounds like dimethyl thiophosphate, often requires a balance between accuracy and computational cost. While ab initio and DFT methods provide high accuracy, they can be computationally prohibitive for large molecules or long-timescale simulations. This has driven the development of new semiempirical quantum models that offer a more efficient alternative.

Semiempirical methods use parameters derived from experimental data or higher-level computations to simplify the complex equations of quantum mechanics. The RM1 (Recife Model 1) is one such model that has proven useful for studying organophosphorus compounds. scielo.br It has been successfully used to calculate structural and energetic properties of species involved in reactions, showing good agreement with experimental data and higher-level theoretical predictions. scielo.br For elements like phosphorus and sulfur, which are present in dimethyl thiophosphate, RM1 provides a reliable and efficient computational tool for optimizing geometries and predicting reaction energies. scielo.br

Another area of development is in the creation of more accurate charge models for use in molecular simulations. The CM1 (Charge Model 1) class of models, such as AM1-CM1A and PM3-CM1P, were developed to derive accurate atomic partial charges from semiempirical wave functions. nih.gov These models are parameterized to reproduce experimental observables like dipole moments for a large set of molecules, providing a more accurate representation of the electrostatic potential at a low computational cost compared to high-level ab initio calculations. nih.gov

More recent semiempirical methods, such as PM7, are used to study complex interactions, like the encapsulation of organophosphorus pesticides within nanotubes. mdpi.com These models allow for the geometry optimization of large systems and the calculation of interaction energies, which would be challenging for more computationally intensive methods. mdpi.com The continuous development of these semiempirical models, often leveraging machine learning and larger datasets for parameterization, aims to achieve accuracy approaching that of high-level quantum methods but at a fraction of the computational cost. osti.gov This ongoing work is crucial for enabling large-scale simulations of organophosphorus compounds in diverse environments, from biological systems to materials science applications. scielo.brosti.gov

Q & A

Q. What are the standard methods for synthesizing dimethyl thiophosphate (DMTP) in laboratory settings?

DMTP can be synthesized via reactions involving phosphorus chlorides and organothiols. For example, the reaction of ethyl dichlorothiophosphate with alcohols under controlled conditions yields thiophosphate esters. However, yields may vary (e.g., ~5% for triethyl thiophosphate) due to side reactions like pyrophosphate formation. Optimizing stoichiometry, temperature, and catalysts (e.g., pyridine) is critical for improving efficiency .

Q. How is DMTP quantified in biological samples, and what are common analytical challenges?

DMTP is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in urine or serum. Key challenges include resolving DMTP from structurally similar organophosphate metabolites (e.g., dimethyl phosphate, diethyl thiophosphate) and addressing matrix effects. Data below the limit of quantification (LOQ) are often substituted with LOQ/√2 to minimize bias, as seen in epidemiological studies .

Q. What solubility data exist for DMTP and its derivatives, and how do experimental conditions affect these values?

Solubility data for DMTP derivatives like Mercaptofos (CAS 55-38-9) are limited but critical for designing dissolution studies. For example, solubility parameters may vary with temperature and solvent polarity. Researchers should consult thermodynamic databases and validate measurements using techniques like shake-flask or chromatographic methods under controlled conditions (e.g., 25°C) .

Advanced Research Questions

Q. How can researchers address contradictions in DMTP’s reported neurotoxic effects across in vitro and in vivo models?

Discrepancies often arise from differences in metabolic activation (e.g., cytochrome P450-mediated conversion to oxon forms) or cholinesterase isoform specificity (e.g., acetylcholinesterase vs. butyrylcholinesterase inhibition). Robust study design should include:

  • Parallel in vitro (human neuronal cell lines) and in vivo (rodent) assays.
  • Measurement of hemoglobin-adjusted cholinesterase activity to control for inter-individual variability .
  • Statistical methods (e.g., mixed-effects models) to account for confounding factors like exposure duration.

Q. What methodological considerations are essential for extrapolating DMTP toxicity data from organophosphate class studies?

When extrapolating from organophosphate class data, researchers must:

  • Validate structural and metabolic similarities between DMTP and comparator compounds (e.g., chlorpyrifos, parathion).
  • Perform supplemental literature searches focused on thiophosphate-specific mechanisms (e.g., thiol-binding kinetics).
  • Clearly state assumptions in toxicity profiles to avoid overgeneralization, as recommended by toxicological guidelines .

Q. How should researchers design experiments to differentiate DMTP’s direct effects from its metabolites in chronic exposure studies?

  • Use isotopically labeled DMTP (e.g., deuterated DMTP-d₆) to track metabolite formation via LC-MS/MS.
  • Employ knockout models (e.g., CYP450-deficient animals) to isolate parent compound effects.
  • Measure time-resolved metabolite concentrations and correlate them with endpoints like cholinesterase inhibition or oxidative stress markers .

Q. What strategies improve the reliability of DMTP detection in environmental samples with low recovery rates?

  • Implement solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to enhance analyte retention.
  • Use internal standards (e.g., dimethyl-d₆ thiophosphate) to correct for matrix effects and instrument drift.
  • Validate methods using spike-recovery experiments across relevant concentration ranges (e.g., 0.1–50 ng/mL) .

Data Interpretation and Reporting

Q. How can conflicting results in DMTP’s environmental persistence be resolved?

Contradictions may stem from variations in hydrolysis rates under different pH or temperature conditions. Researchers should:

  • Report degradation kinetics (e.g., t₁/₂) with explicit experimental parameters (e.g., 25°C, pH 7.4).
  • Compare data using standardized metrics (e.g., EPI Suite™ estimates vs. empirical measurements) .

Q. What statistical approaches are recommended for analyzing DMTP exposure-dose-response relationships in heterogeneous populations?

  • Apply quantile regression to model non-linear relationships between urinary DMTP levels and health outcomes.
  • Adjust for covariates (e.g., age, diet) using multivariate models.
  • Address left-censored data (values < LOQ) with multiple imputation or Tobit regression .

Q. How can cross-reactivity in DMTP immunoassays be minimized during high-throughput screening?

  • Use monoclonal antibodies with high specificity for the thiophosphate moiety.
  • Validate assays against structurally related compounds (e.g., dimethyl dithiophosphates).
  • Employ orthogonal methods (e.g., GC-MS) to confirm positive results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.